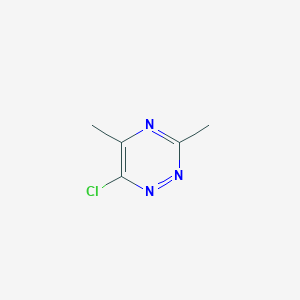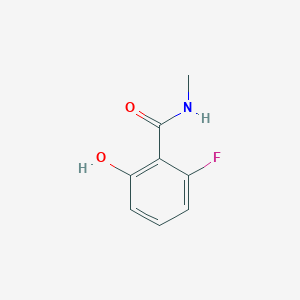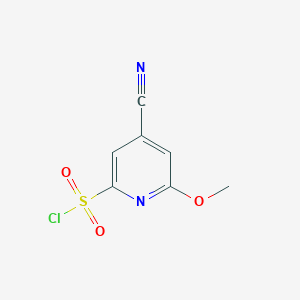
4-Cyano-6-methoxypyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-6-methoxypyridine-2-sulfonyl chloride is an organic compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64 g/mol . This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
The synthesis of 4-Cyano-6-methoxypyridine-2-sulfonyl chloride typically involves the chlorination of 4-Cyano-6-methoxypyridine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
4-Cyano-6-methoxypyridine-2-sulfonic acid+SOCl2→4-Cyano-6-methoxypyridine-2-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyano-6-methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-Cyano-6-methoxypyridine-2-sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and organic solvents (e.g., dichloromethane).
Scientific Research Applications
4-Cyano-6-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is employed in the development of potential drug candidates, particularly those targeting enzymes and receptors.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-6-methoxypyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the electron-withdrawing nature of the cyano and sulfonyl groups, which enhance the electrophilicity of the sulfonyl chloride group.
Comparison with Similar Compounds
4-Cyano-6-methoxypyridine-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Cyano-6-methylpyridine-2-sulfonyl chloride: Similar in structure but with a methyl group instead of a methoxy group.
4-Cyano-6-chloropyridine-2-sulfonyl chloride: Contains a chlorine atom instead of a methoxy group.
4-Cyano-6-ethoxypyridine-2-sulfonyl chloride: Features an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H5ClN2O3S |
|---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
4-cyano-6-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O3S/c1-13-6-2-5(4-9)3-7(10-6)14(8,11)12/h2-3H,1H3 |
InChI Key |
BYPSLSFHBFIFOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)
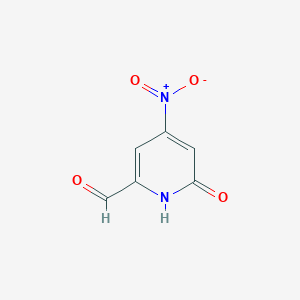
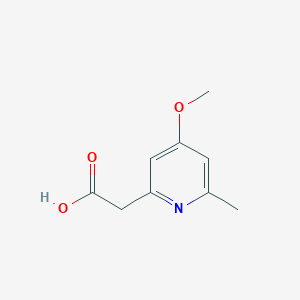
![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)
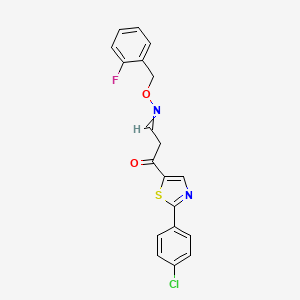
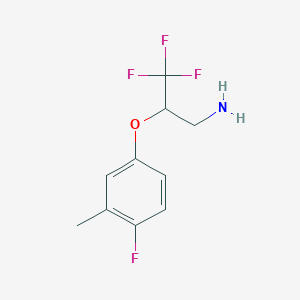

![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
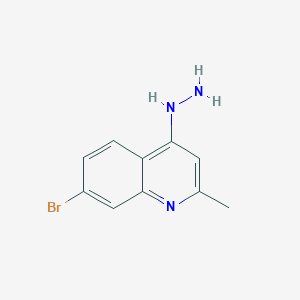
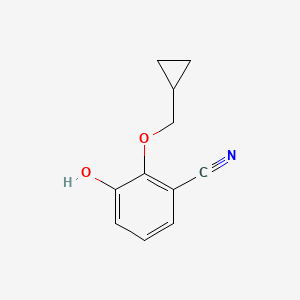
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14851253.png)
![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
